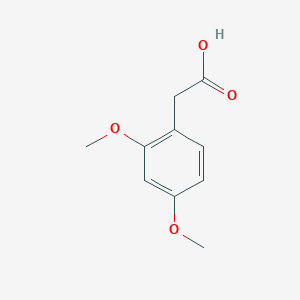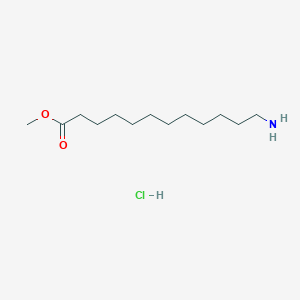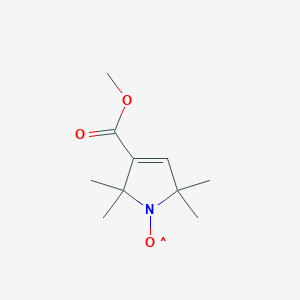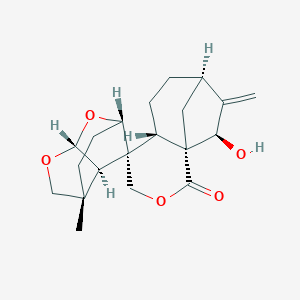
4,6-ジアミノ-2-メルカプトピリミジン
概要
説明
4,6-Diamino-2-mercaptopyrimidine is an organic compound with the molecular formula C4H6N4S. It is a derivative of pyrimidine, characterized by the presence of amino groups at positions 4 and 6, and a mercapto group at position 2. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
科学的研究の応用
4,6-Diamino-2-mercaptopyrimidine has a wide range of applications in scientific research:
作用機序
Target of Action
4,6-Diamino-2-mercaptopyrimidine (DAMP) primarily targets copper surfaces . It acts as a copper corrosion inhibitor , particularly in environments with a 3.5 wt% NaCl solution .
Mode of Action
DAMP interacts with its target by adsorbing onto the copper surface . This adsorption occurs in a parallel manner through the S and N atoms and the pyrimidine ring of the DAMP molecule . The adsorption of DAMP on the copper surface dramatically inhibits the dissolution of copper .
Biochemical Pathways
It’s known that damp inhibits both the anodic and cathodic currents on the copper surface . This suggests that DAMP may interfere with electron transfer processes involved in copper corrosion.
Pharmacokinetics
The inhibition efficiency of damp increases with its concentration in the range of 10 to 20 mM and decreases with increasing temperature . This suggests that the bioavailability of DAMP may be influenced by its concentration and the environmental temperature.
Result of Action
The primary result of DAMP’s action is the inhibition of copper corrosion . It achieves this by reducing both the anodic and cathodic currents on the copper surface . The maximum inhibition efficiency reaches 93.2% at 2.0 mM DAMP .
Action Environment
The action of DAMP is influenced by environmental factors such as the concentration of DAMP and the temperature . Its inhibition efficiency increases with its concentration and decreases with increasing temperature . This suggests that the efficacy and stability of DAMP are dependent on these environmental conditions.
生化学分析
Biochemical Properties
4,6-Diamino-2-mercaptopyrimidine has been applied as an outstanding chelating agent for the preparation of a novel nickel metal–organic framework . The acylation of 4,6-diamino-2-mercaptopyrimidine with carboxylic acid chlorides in the presence of an organic base proceeds at all of the nucleophilic centers: the S atom, the ring N atom, or the amino group .
Molecular Mechanism
The molecular mechanism of 4,6-Diamino-2-mercaptopyrimidine involves its interaction with copper surfaces. Quantum chemical calculations revealed that the 4,6-Diamino-2-mercaptopyrimidine molecule was adsorbed on the copper surface in a paralleled way through S and N atoms and the pyrimidine ring .
Temporal Effects in Laboratory Settings
In laboratory settings, the inhibition efficiency of 4,6-Diamino-2-mercaptopyrimidine as a copper corrosion inhibitor increased with increasing 4,6-Diamino-2-mercaptopyrimidine concentration in the range of 1.0 to 2.0 mM and decreased with increasing temperature .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-diamino-2-mercaptopyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiourea with malononitrile in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often involve heating and the use of solvents such as ethanol or water.
Industrial Production Methods: Industrial production of 4,6-diamino-2-mercaptopyrimidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions: 4,6-Diamino-2-mercaptopyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfinic acid derivatives using oxidizing agents like hydrogen peroxide.
Substitution: The amino and mercapto groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Carboxylic acid chlorides and other electrophiles are used for acylation reactions.
Major Products:
Oxidation: Sulfinic acid derivatives.
Substitution: Acylated derivatives such as 2-acylthio-4,6-diaminopyrimidines.
類似化合物との比較
4,6-Diamino-2-mercaptopyrimidine can be compared with other similar compounds such as:
4,5-Diamino-2,6-dimercaptopyrimidine: This compound has additional mercapto groups, which may enhance its chelating properties.
2,4-Diamino-6-mercaptopyrimidine: This isomer has the mercapto group at position 6 instead of 2, which can affect its reactivity and applications.
Uniqueness: 4,6-Diamino-2-mercaptopyrimidine is unique due to its specific arrangement of amino and mercapto groups, which confer distinct chemical properties and reactivity. Its ability to form stable metal complexes and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
4,6-diamino-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAWOHUJKPKOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061395 | |
| Record name | 4,6-Diamino-2(1H)-pyrimidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-39-3 | |
| Record name | 4,6-Diamino-2-mercaptopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thio-6-aminocytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Diamino-2-mercaptopyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyrimidinethione, 4,6-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,6-Diamino-2(1H)-pyrimidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-diaminopyrimidine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-THIO-6-AMINOCYTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VP6I0FY3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


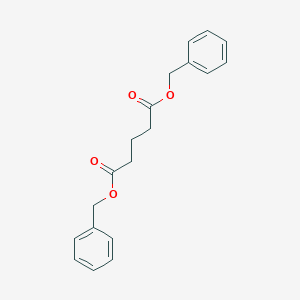

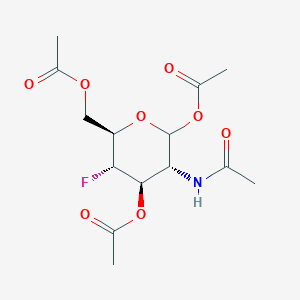
![2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate](/img/structure/B15995.png)


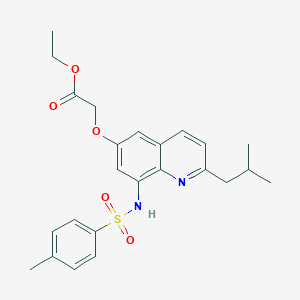
![Ethyl 2-(2-[(E)-2-Phenyl-1-ethenyl]-6-quinolyloxy-8-p-toluenesulfonamido)acetate](/img/structure/B16001.png)
